molecular formula C13H24O3 B14687714 Tert-butyl cyclooctanecarboperoxoate CAS No. 25023-19-2

Tert-butyl cyclooctanecarboperoxoate

Cat. No.: B14687714
CAS No.: 25023-19-2
M. Wt: 228.33 g/mol
InChI Key: NIBJOGQGLDDLQC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl cyclooctanecarboperoxoate is an organic peroxide compound known for its unique structure and reactivity It is characterized by the presence of a tert-butyl group attached to a cyclooctane ring, with a peroxoate functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl cyclooctanecarboperoxoate typically involves the reaction of cyclooctanecarboxylic acid with tert-butyl hydroperoxide in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common catalysts used in this reaction include sulfuric acid and various metal catalysts .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain optimal reaction conditions and ensure high yield and purity of the product. The use of advanced purification techniques, such as distillation and crystallization, is essential to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl cyclooctanecarboperoxoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Tert-butyl cyclooctanecarboperoxoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl cyclooctanecarboperoxoate involves the generation of free radicals through the homolytic cleavage of the peroxoate bond. These free radicals can initiate various chemical reactions, including oxidation and polymerization. The molecular targets and pathways involved depend on the specific application and reaction conditions .

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl hydroperoxide: A simpler peroxide with similar oxidative properties.

    Cyclooctanecarboxylic acid: The precursor used in the synthesis of tert-butyl cyclooctanecarboperoxoate.

    Tert-butyl peroxybenzoate: Another organic peroxide with similar reactivity.

Uniqueness

This compound is unique due to its combination of a bulky tert-butyl group and a cyclooctane ring, which imparts distinct steric and electronic properties. This makes it a valuable compound in specific synthetic and industrial applications where controlled reactivity is required .

Properties

CAS No.

25023-19-2

Molecular Formula

C13H24O3

Molecular Weight

228.33 g/mol

IUPAC Name

tert-butyl cyclooctanecarboperoxoate

InChI

InChI=1S/C13H24O3/c1-13(2,3)16-15-12(14)11-9-7-5-4-6-8-10-11/h11H,4-10H2,1-3H3

InChI Key

NIBJOGQGLDDLQC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OOC(=O)C1CCCCCCC1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.